2-(4-Bromothiophen-2-yl)but-2-enedioic acid
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Overview
Description
2-(4-Bromothiophen-2-yl)but-2-enedioic acid is an organic compound with the molecular formula C8H5BrO4S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 4-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)but-2-enedioic acid typically involves the bromination of thiophene derivatives followed by subsequent functional group transformations. One common method includes the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromothiophene is then subjected to further reactions to introduce the but-2-enedioic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-yl)but-2-enedioic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(4-Bromothiophen-2-yl)but-2-enedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-yl)but-2-enedioic acid depends on its specific application. In chemical reactions, the bromine atom and the thiophene ring play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorothiophen-2-yl)but-2-enedioic acid: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methylthiophen-2-yl)but-2-enedioic acid: Contains a methyl group instead of bromine.
2-(4-Fluorothiophen-2-yl)but-2-enedioic acid: Features a fluorine atom in place of bromine.
Uniqueness
2-(4-Bromothiophen-2-yl)but-2-enedioic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical reactions. The bromine atom can participate in various substitution and coupling reactions, making this compound a versatile building block in organic synthesis.
Properties
CAS No. |
917772-59-9 |
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Molecular Formula |
C8H5BrO4S |
Molecular Weight |
277.09 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)but-2-enedioic acid |
InChI |
InChI=1S/C8H5BrO4S/c9-4-1-6(14-3-4)5(8(12)13)2-7(10)11/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
CUKKELWBVZZHNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1Br)C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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